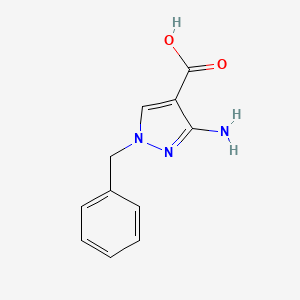

3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEGXRPSRMWVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Amino 1 Benzyl 1h Pyrazole 4 Carboxylic Acid

Reactions Involving the Amino Group at C3

The amino group at the C3 position of the pyrazole (B372694) ring is a key site for nucleophilic attack and condensation reactions, enabling the construction of more complex molecular architectures and fused heterocyclic systems.

The amino group of 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the pyrazole with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. fishersci.co.uk The direct coupling with a carboxylic acid is also possible using various coupling reagents developed for peptide synthesis, which activate the carboxylic acid to facilitate the reaction. fishersci.co.uknih.gov These methods are generally efficient and allow for the introduction of a wide array of acyl groups onto the pyrazole core. organic-chemistry.org The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. fishersci.co.uk

Table 1: Acylation and Amidation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acyl Chloride (R-COCl) / Base | N-Acyl-3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid |

| This compound | Carboxylic Anhydride ((RCO)₂O) | N-Acyl-3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid |

| This compound | Carboxylic Acid (R-COOH) / Coupling Agent | N-Acyl-3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid |

Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. chim.itresearchgate.net The C3-amino group, along with the adjacent ring nitrogen (N2), provides a binucleophilic site that can react with 1,3-bielectrophilic compounds to form fused six-membered rings. beilstein-journals.org

For instance, condensation with β-diketones, enaminones, or other suitable 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines or their isomers, pyrazolo[3,4-b]pyridines. chim.itbeilstein-journals.org The regiochemical outcome of the reaction, determining which isomer is formed, can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the bielectrophile. mdpi.comchim.it These cyclocondensation reactions are often catalyzed by acids and provide a versatile route to a variety of important fused pyrazole derivatives. beilstein-journals.org

Table 2: Fused Heterocycle Formation

| Bielectrophile | Fused Ring System |

| β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| Enaminone | Pyrazolo[1,5-a]pyrimidine or Pyrazolo[3,4-b]pyridine |

| α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

The primary amino group at the C3 position can be converted into a highly reactive isothiocyanato group (-N=C=S). This transformation is typically accomplished by treatment with reagents such as thiophosgene (B130339) (CSCl₂) or by reacting the amine with phenyl isothiocyanate in the presence of a base. ekb.eg The resulting 1-benzyl-3-isothiocyanato-1H-pyrazole-4-carboxylic acid is a versatile synthetic intermediate. The isothiocyanate group can subsequently react with various nucleophiles (e.g., amines, alcohols, hydrazines) to afford thioureas, thiocarbamates, and thiosemicarbazides, respectively, providing a pathway to a wide range of derivatives. ekb.eg

Table 3: Isothiocyanate Formation and Subsequent Reactions

| Reagent for Isothiocyanate Formation | Intermediate Product | Subsequent Nucleophile | Final Product Class |

| Thiophosgene (CSCl₂) | 1-Benzyl-3-isothiocyanato-1H-pyrazole-4-carboxylic acid | Amine (R-NH₂) | N-substituted Thiourea (B124793) |

| Phenyl Isothiocyanate | 1-Benzyl-3-isothiocyanato-1H-pyrazole-4-carboxylic acid | Hydrazine (B178648) (H₂N-NH₂) | Thiosemicarbazide |

Reactions Involving the Carboxylic Acid Group at C4

The carboxylic acid group at the C4 position offers another site for chemical modification, primarily through reactions typical of carboxylic acids, such as esterification and amide formation.

The carboxylic acid functionality can be converted to its corresponding ester through esterification. This reaction is commonly carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net Alternatively, other methods like reaction with alkyl halides can be employed. researchgate.net

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a fundamental transformation. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. nih.gov This esterification-hydrolysis sequence is useful for protecting the carboxylic acid group during reactions at the amino group, or for modifying the solubility and other physicochemical properties of the molecule. nih.gov

Table 4: Esterification and Hydrolysis

| Reaction | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |

| Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | This compound |

The carboxylic acid group can be transformed into a carboxamide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk This reaction yields 3-amino-1-benzyl-1H-pyrazole-4-carboxamides. nih.govnih.gov

Furthermore, the corresponding carbohydrazide (B1668358) can be synthesized, usually in a two-step process. First, the carboxylic acid is esterified as described above. The resulting ester is then treated with hydrazine hydrate (B1144303) (H₂N-NH₂), which displaces the alkoxy group to form the 3-amino-1-benzyl-1H-pyrazole-4-carbohydrazide. These hydrazide derivatives are valuable intermediates for the synthesis of other heterocyclic compounds, such as pyrazoles and oxadiazoles.

Table 5: Carboxamide and Carbohydrazide Formation

| Target Derivative | Reagents | Product |

| Carboxamide | Amine (R-NH₂), Coupling Agent (e.g., DCC) | 3-Amino-1-benzyl-N-substituted-1H-pyrazole-4-carboxamide |

| Carbohydrazide | 1. Alcohol/Acid (Esterification) 2. Hydrazine Hydrate (H₂N-NH₂) | 3-Amino-1-benzyl-1H-pyrazole-4-carbohydrazide |

Nucleophilic Substitution Reactions of Acid Chlorides

The carboxylic acid moiety of this compound can be readily converted to the more reactive acid chloride, 3-amino-1-benzyl-1H-pyrazole-4-carbonyl chloride. This intermediate serves as a key precursor for the synthesis of a variety of amide and ester derivatives through nucleophilic substitution reactions.

The general transformation involves the reaction of the acid chloride with nucleophiles such as primary and secondary amines to yield the corresponding amides, or with alcohols to produce esters. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Synthesis of Amide and Ester Derivatives from 3-Amino-1-benzyl-1H-pyrazole-4-carbonyl Chloride

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | 3-amino-1-benzyl-N-alkyl/aryl-1H-pyrazole-4-carboxamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature |

| Secondary Amine (R₂NH) | 3-amino-1-benzyl-N,N-dialkyl/diaryl-1H-pyrazole-4-carboxamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature |

This table presents generalized reaction conditions as specific examples for 3-amino-1-benzyl-1H-pyrazole-4-carbonyl chloride are not extensively documented in the provided search results. The conditions are based on standard organic synthesis protocols for such transformations.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The amino group at the C3 position is a strong activating group and directs electrophiles primarily to the C4 and C5 positions. However, the C4 position is already substituted by the carboxylic acid group. The benzyl (B1604629) group at the N1 position and the carboxylic acid at the C4 position are deactivating groups. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur at the C5 position. For instance, nitration of 1-substituted pyrazoles typically occurs at the 4-position, but since this is blocked, the C5 position becomes the next likely site, though potentially requiring forcing conditions. nih.gov Halogenation of pyrazoles using N-halosuccinimides is a common method and generally proceeds at the C4 position, but with this position occupied, reaction at C5 is a possibility. researchgate.netbeilstein-archives.org

Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the pyrazole ring itself is not sufficiently electron-deficient to readily undergo nucleophilic attack.

Cyclization Reactions for the Construction of Polycyclic Systems

The presence of the 3-amino group adjacent to a ring nitrogen makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities. A common synthetic route involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netias.ac.inrsc.org The reaction between ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate and a β-dicarbonyl compound, such as acetylacetone (B45752) or diethyl malonate, in the presence of a base or acid catalyst, leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound. mdpi.com

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|---|---|---|

| Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | Diethyl malonate | 1-benzyl-5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate | EtONa, reflux |

This table provides representative examples of reactions leading to the pyrazolo[1,5-a]pyrimidine core, based on general methods for aminopyrazole cyclizations.

The synthesis of pyrazolo[4,3-d]pyrimidines, which are isomers of the pyrazolo[1,5-a]pyrimidines, can also be achieved from this compound derivatives. A key intermediate for this transformation is the corresponding 3-amino-1-benzyl-1H-pyrazole-4-carboxamide. This carboxamide can be cyclized with various one-carbon synthons to form the pyrimidine (B1678525) ring. For example, heating the carboxamide with formamide (B127407) or triethyl orthoformate can yield the pyrazolo[4,3-d]pyrimidin-7-one. patsnap.comgoogle.comresearchgate.net Alternatively, conversion of the carboxylic acid to the corresponding nitrile, 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile, allows for cyclization with reagents like urea (B33335) or thiourea to access different derivatives of the pyrazolo[4,3-d]pyrimidine system. nih.govekb.eg The reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea has been shown to produce 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. nih.gov

While direct synthesis from this compound is not prominently documented, the formation of a triazolo[4,3-a]pyrazine ring system can be envisioned through a multi-step sequence. A plausible route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization. A related synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines starts from phenylacetonitriles and involves condensation with 2-chloro-3-hydrazinopyrazine. nih.govacs.org This suggests that a pyrazine (B50134) ring is first constructed or introduced, followed by the formation of the fused triazole ring. An alternative strategy could involve the transformation of the pyrazole amino group into a hydrazine, which can then be cyclized with a suitable precursor to form the triazole ring fused to a pyrazine system. researchgate.netnih.gov

Chemo- and Regioselectivity in Multi-functional Pyrazole Reactions

The presence of multiple reactive sites in this compound—the exocyclic amino group, the endocyclic pyrazole nitrogens, and the carboxylic acid group—raises important questions of chemo- and regioselectivity in its reactions.

In reactions with electrophiles, the exocyclic amino group is generally more nucleophilic than the ring nitrogens, leading to initial reaction at this site. For instance, in acylation reactions, the amino group is selectively acylated.

In cyclization reactions, the regioselectivity is often governed by the nature of the cyclizing agent and the reaction conditions. As seen in the synthesis of fused pyrimidines, the reaction of 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles can potentially lead to two different regioisomers. The outcome is determined by which nitrogen atom of the aminopyrazole (the exocyclic amino group or the endocyclic N2) initiates the cyclization and which electrophilic center of the partner molecule is attacked first. Generally, the exocyclic amino group is more nucleophilic and reacts preferentially. mdpi.comchim.itresearchgate.net The subsequent intramolecular cyclization then determines the final regiochemical outcome. The choice of solvent and catalyst can also play a crucial role in directing the reaction towards a specific isomer. mdpi.com

Structural Characterization and Advanced Spectroscopic Analysis of Pyrazole Carboxylic Acids

Spectroscopic Elucidation of Molecular Architecture

Advanced spectroscopic methods are crucial for moving beyond simple identification to a deeper understanding of the molecule's behavior in different states.

For pyrazole (B372694) derivatives, NMR spectroscopy is a powerful tool for analyzing their conformational dynamics and tautomeric equilibria in solution. In similar compounds, the facile interconversion of conformers is often observed. This is typically evidenced by a single set of resonances for protons that would otherwise be chemically distinct in a static structure. The rotation of the benzyl (B1604629) group around the C(pz)–C(CH2) single bond is a key conformational process.

Tautomerism, the relocation of a proton, is another critical aspect of pyrazole chemistry. For 3-aminopyrazole (B16455) systems, the equilibrium between the 3-amino and 5-amino tautomers is of particular interest. Studies on related compounds have shown that the 3-amino tautomer is often the more stable form, both in the gas phase and in solution, although this can be influenced by the nature and position of other substituents. Low-temperature NMR studies can be employed to slow the proton exchange rate, allowing for the observation and quantification of individual tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H | ~7.5 - 8.5 | - |

| Benzyl-CH₂ | ~5.0 - 5.5 | ~50 - 55 |

| Benzyl-Ar-H | ~7.2 - 7.4 | ~127 - 137 |

| Amino-NH₂ | ~5.0 - 6.0 | - |

| Carboxyl-OH | ~12.0 - 13.0 | - |

| Pyrazole-C3 | - | ~150 - 160 |

| Pyrazole-C4 | - | ~95 - 105 |

| Pyrazole-C5 | - | ~135 - 145 |

| Carboxyl-C=O | - | ~165 - 175 |

Note: These are estimated values based on data from analogous structures and may vary based on solvent and other experimental conditions.

Infrared spectroscopy provides key information about the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group. The N-H stretching vibrations typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The broad O-H band of the carboxylic acid, often involved in hydrogen bonding, can overlap with the C-H stretching region. The C=O stretching vibration is a strong band, typically observed around 1700 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl substituent.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |

Solid-State Structural Studies via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including crystal packing, intermolecular interactions, and hydrogen bonding networks.

The crystal packing of pyrazole derivatives is often characterized by the formation of layers or more complex three-dimensional networks. In benzylpyrazole derivatives, aromatic moieties tend to organize into alternating bilayers, stacking in parallel columns. These stacking arrangements are stabilized by van der Waals forces and, in some cases, π-π interactions between the pyrazole and phenyl rings.

Hydrogen bonding plays a critical role in the crystal structure of this compound. The presence of amino and carboxylic acid groups provides multiple hydrogen bond donors and acceptors. It is expected that the carboxylic acid groups will form classic head-to-tail dimeric motifs through O-H···O hydrogen bonds. Additionally, the amino group can participate in N-H···N or N-H···O hydrogen bonds, linking the pyrazole rings and further stabilizing the crystal lattice. These interactions create a complex and robust hydrogen-bonding network. For instance, in the related 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, the crystal structure is stabilized by three types of intermolecular hydrogen bonds: N—H⋯O, N—H⋯N, and O—H⋯N.

An interesting aspect of benzylpyrazole derivatives is the potential for both chiral and achiral crystal structures. Although the individual molecules may not be chiral, they can pack in a non-centrosymmetric space group, leading to a chiral crystal structure. This phenomenon is often the result of more efficient crystal packing in a non-centrosymmetric arrangement. For example, 4-benzyl-1H-pyrazole crystallizes in the chiral space group P2₁, while its 3,5-diamino derivative adopts a centrosymmetric space group (P2₁/c). The specific crystal symmetry adopted by this compound would depend on the subtle interplay of intermolecular forces and the steric demands of the substituents.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-benzyl-1H-pyrazole |

| 3,5-diamino-4-benzyl-1H-pyrazole |

Tautomerism and Prototropic Equilibria in Aminopyrazole Carboxylic Acid Systems

Prototropic tautomerism, a phenomenon involving the migration of a proton from one atom to another within a molecule, is a critical consideration in heterocyclic systems like aminopyrazole carboxylic acids. encyclopedia.pubclockss.org This process results in a dynamic equilibrium between two or more structural isomers, known as tautomers, which can differ significantly in their chemical and physical properties. clockss.org In the context of aminopyrazoles, the tautomeric equilibrium is influenced by the substitution pattern on the pyrazole ring, the nature of the solvent, and the physical state (solution or solid).

For pyrazole systems unsubstituted at the N1 position, annular tautomerism is a primary consideration, where a proton moves between the two nitrogen atoms of the ring. researchgate.net However, in the case of this compound, the presence of the benzyl group at the N1 position precludes this type of tautomerism. Instead, the relevant prototropic equilibrium is the amino-imino tautomerism, which involves the 3-amino group and the pyrazole ring.

The molecule can exist in two primary tautomeric forms: the amino form and the imino form.

Amino Tautomer: This is the aromatic, generally more stable form, where the exocyclic nitrogen is an amino group (-NH₂).

Imino Tautomer: This form contains an exocyclic imine double bond (C=NH) and is typically less stable. The equilibrium between these forms involves a 1,3-proton shift.

Theoretical and experimental studies on related amino-heterocyclic systems indicate that the amino form is overwhelmingly predominant in most conditions. nih.govnih.gov The relative stability is dictated by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. Spectroscopic methods, particularly NMR, are instrumental in studying these equilibria. mdpi.com For instance, the chemical shifts of ring protons and carbons, as well as 15N NMR data, can provide definitive evidence for the dominant tautomeric form in solution. mdpi.com

| Tautomeric Form | Key Structural Feature | Expected Relative Stability | Notes |

|---|---|---|---|

| Amino Form (A) | Aromatic pyrazole ring with exocyclic C3-NH₂ bond | High (Predominant form) | Stabilized by the aromaticity of the pyrazole ring. |

| Imino Form (B) | Exocyclic C3=NH double bond; proton on N2 | Low | Disruption of ring aromaticity leads to lower stability. |

Conformational Preferences and Dynamics of the this compound Moiety

Advanced spectroscopic techniques like NMR, combined with computational modeling and single-crystal X-ray diffraction, are essential for elucidating these conformational details. nih.govnih.gov Studies on analogous structures, such as derivatives of 3-amino-1H-pyrazole-5-carboxylic acid, have demonstrated that intramolecular hydrogen bonding plays a crucial role in directing the conformation. researchgate.netnih.gov For the title compound, a potential intramolecular hydrogen bond could form between the amino group at C3 and the carbonyl oxygen of the carboxylic acid at C4, or between the pyrazole N2 atom and the carboxylic acid's hydroxyl proton. Such an interaction would lead to a more planar and rigid structure.

The key torsional angles that dictate the molecule's conformation are:

τ1 (C5-C4-C=O): Defines the orientation of the carboxylic acid group relative to the pyrazole ring. A value near 0° or 180° would maximize conjugation and favor planarity.

τ2 (N2-N1-CH₂-Ph): Describes the rotation of the benzyl group's methylene (B1212753) bridge relative to the pyrazole ring.

τ3 (N1-CH₂-Cᵢₚₛₒ-Cₒᵣₜₕₒ): Defines the rotation of the phenyl ring relative to the N1-CH₂ bond.

Analysis of related crystal structures suggests that extended conformations are often energetically favored to minimize steric clash, though specific intramolecular interactions can stabilize more compact arrangements. nih.govnih.gov The dynamic behavior of these groups, such as the rotation of the benzyl moiety, can be studied in solution using variable-temperature NMR experiments.

| Torsional Angle | Description | Plausible Values (°) | Governing Factors |

|---|---|---|---|

| τ1 (C5-C4-C=O) | Carboxylic acid orientation | ~0 or ~180 | Electronic conjugation; potential intramolecular H-bonding with the 3-amino group. |

| τ2 (N2-N1-CH₂-Ph) | Benzyl group rotation (N-CH₂) | ~±90 | Minimization of steric hindrance between the phenyl ring and the pyrazole substituents. |

| τ3 (N1-CH₂-C-C) | Phenyl ring rotation (CH₂-Ph) | Variable | Generally a low barrier to rotation unless significant steric hindrance is present. |

Theoretical and Computational Investigations of 3 Amino 1 Benzyl 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to investigate the geometry, electronic structure, and spectroscopic properties of pyrazole (B372694) derivatives. researchgate.net

DFT calculations are used to determine the optimized molecular geometry and to visualize the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The distribution of these orbitals is key to understanding the molecule's electronic behavior. jcsp.org.pk

For 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich aminopyrazole ring, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyrazole and carboxylic acid moieties, highlighting the areas susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Computational studies on similar pyrazole-carboxamide compounds have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and stability. jcsp.org.pk

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical but plausible data for this compound based on DFT calculations reported for analogous structures.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.60 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.25 | High chemical stability and low reactivity |

The structure of this compound is subject to tautomerism and conformational isomerism, which can significantly influence its chemical and biological properties.

Tautomerism: The aminopyrazole core can exist in different tautomeric forms, primarily the 3-amino form and the corresponding 3-imino tautomer. Theoretical studies on related 3(5)-aminopyrazoles, supported by experimental data, consistently show that the amino tautomer is energetically more favorable and is the predominant form in both the solid state and in solution. researchgate.net DFT calculations can quantify this energy difference, confirming the greater stability of the 3-amino form for the title compound.

Conformational Isomers: The molecule's flexibility arises from the rotation around several single bonds, chiefly the bond connecting the benzyl (B1604629) group to the pyrazole ring and the bond connecting the carboxylic acid group. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers. The preferred conformation is determined by a balance of steric hindrance between the bulky benzyl group and the other substituents, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and the pyrazole N2 nitrogen. Theoretical analyses of similar substituted pyrazoles have shown that such intramolecular interactions can be a deciding factor in conformational preference. nih.gov

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For the title compound, calculations would predict distinct signals for the aromatic protons of the benzyl group, the pyrazole ring proton, and the exchangeable protons of the amino and carboxylic acid groups. nih.gov Similarly, ¹³C NMR simulations would identify the chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazole ring. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the correct isomeric and tautomeric form. researchgate.net

Table 2: Predicted Key Spectroscopic Data This table presents hypothetical but plausible data for this compound based on DFT calculations reported for analogous structures.

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| FT-IR | N-H Stretch (Amino) | ~3400 cm⁻¹ |

| FT-IR | C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ |

| ¹H NMR | Pyrazole C5-H | ~7.8 ppm |

| ¹H NMR | Benzyl CH₂ | ~5.4 ppm |

| ¹³C NMR | Carboxylic Acid C=O | ~165 ppm |

| ¹³C NMR | Pyrazole C3-NH₂ | ~155 ppm |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms according to classical mechanics, MD can reveal information about conformational flexibility, solvent interactions, and binding stability with biological targets.

For this compound, an MD simulation in an aqueous environment would illustrate how the molecule moves and adapts its conformation. It would show the flexibility of the benzyl group and the interactions of the polar amino and carboxylic acid groups with water molecules through hydrogen bonding. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex, ensuring that the interactions predicted by initial docking studies are maintained over time. nih.gov

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

DFT calculations can also be used to compute reactivity descriptors that predict how a molecule will interact in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the pyrazole nitrogen atoms, identifying these as likely sites for electrophilic attack. researchgate.net Positive potential (blue regions) would be concentrated around the amino and carboxylic acid hydrogens, indicating sites susceptible to nucleophilic attack. researchgate.net

Fukui Functions: This descriptor quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. Fukui functions help to pinpoint the most reactive atoms for electrophilic, nucleophilic, and radical attacks. researchgate.net For the title compound, these calculations would likely identify one of the pyrazole nitrogen atoms and the amino nitrogen as the primary sites for electrophilic attack, while certain carbons on the pyrazole ring would be highlighted as susceptible to nucleophilic attack.

Role As Building Blocks and Precursors in Advanced Chemical Synthesis

Design and Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), makes it an exemplary starting material for the synthesis of fused heterocyclic systems. The most common application is in the construction of pyrazolo[3,4-d]pyrimidines, which are recognized as purine (B94841) isosteres. beilstein-journals.org

The synthetic strategy typically involves a cyclocondensation reaction between the aminopyrazole and a reagent that provides the necessary atoms to form the new ring. The ortho-disposed amino and carboxylate functionalities can react with various 1,3-dielectrophiles or their synthetic equivalents. For instance, reaction with formamide (B127407) or formic acid provides a single carbon atom to close the pyrimidine (B1678525) ring, yielding 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. nih.govnih.gov Alternatively, the carboxylic acid can be first converted into a more reactive intermediate, such as an acid chloride or an ester, before cyclization.

Another important class of complex heterocycles derived from this precursor are the pyrazolo[1,5-a]pyrimidines. This synthesis route involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their equivalents, such as β-ketoesters or enaminones. beilstein-journals.orgmdpi.comresearchgate.net In this case, the reaction proceeds via initial condensation with the exocyclic amino group, followed by cyclization involving one of the pyrazole (B372694) ring nitrogens. The substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) is dictated by the specific bielectrophile used. mdpi.com

The following table summarizes common synthetic routes from aminopyrazole precursors to complex heterocyclic systems.

| Reagent(s) | Resulting Fused Heterocycle | General Methodology |

| Formic Acid / Formamide | Pyrazolo[3,4-d]pyrimidin-4-one | Cyclocondensation providing a one-carbon unit. nih.govnih.gov |

| Acetic Anhydride (B1165640) | Pyrazolo[3,4-d]oxazin-4-one | Formation of an intermediate oxazinone, which can be further reacted with amines. nih.gov |

| Urea (B33335) / Thiourea (B124793) | Pyrazolo[3,4-d]pyrimidin-4-one / -4-thione | Reaction with urea or thiourea to introduce the C4 carbonyl or thiocarbonyl group. nih.gov |

| β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Condensation with the amino group followed by intramolecular cyclization. beilstein-journals.org |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Pyrazolo[1,5-a]pyrimidin-7-one | Regioselective cyclocondensation leading to a pyrimidinone ring. beilstein-journals.org |

Scaffold Diversification for Combinatorial Chemistry Approaches

The structure of this compound is well-suited for scaffold diversification in combinatorial chemistry, a strategy used to rapidly generate large libraries of related compounds. The pyrazole core acts as a rigid, three-dimensional framework with three distinct points for modification.

N1-Position (Benzyl Group): The benzyl (B1604629) group is introduced from the starting material, benzylhydrazine (B1204620). By using a library of substituted benzylhydrazines or other alkyl/aryl hydrazines, a wide variety of substituents can be placed at the N1 position, influencing the steric and electronic properties of the final molecules.

C3-Position (Amino Group): The primary amino group is a versatile handle for diversification. It can be readily acylated with a vast array of carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines.

C4-Position (Carboxylic Acid Group): The carboxylic acid functionality is another key site for modification. It can be converted into a library of amides by coupling with diverse amines or transformed into esters using various alcohols. This position is crucial for modulating properties like solubility and for introducing additional points of interaction with biological targets.

This multi-point diversification allows for the systematic exploration of the chemical space around the pyrazole scaffold, making it a valuable tool in lead discovery and optimization processes.

| Position | Functional Group | Potential Modifications |

|---|---|---|

| N1 | Benzyl Group | Variation of aryl/alkyl substituent via initial hydrazine (B178648) choice (e.g., substituted benzylhydrazines). |

| C3 | Amino Group | Acylation (amides), Sulfonylation (sulfonamides), Alkylation (secondary/tertiary amines). |

| C4 | Carboxylic Acid | Amide formation, Ester formation, Reduction to alcohol. |

Precursors for Bioactive Molecule Scaffolds (focusing on chemical synthesis rather than biological outcome)

The pyrazole ring and its fused derivatives are privileged scaffolds in medicinal chemistry. ijrpr.comingentaconnect.com this compound is a direct precursor to several of these important molecular frameworks, with the pyrazolo[3,4-d]pyrimidine system being a prominent example. beilstein-journals.org

The synthesis of the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine scaffold from the title compound is a foundational transformation. A common and direct method involves heating the aminopyrazole carboxylic acid with formamide. This one-pot reaction serves to both amidate the carboxylic acid and provide the additional carbon atom (from formamide decomposition) required for the closure of the pyrimidine ring.

Alternatively, a two-step sequence can provide more control and access to different derivatives. The aminopyrazole can first be reacted with acetic anhydride to form an intermediate, 6-methyl-1-benzylpyrazolo[3,4-d] ijrpr.comtandfonline.comoxazin-4(1H)-one. nih.gov This oxazinone is a highly reactive intermediate that can then be treated with various nucleophiles, such as primary amines, to generate a diverse set of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. This latter approach is particularly powerful for building molecular complexity and tuning the properties of the final scaffold. nih.gov

Applications in Materials Science

While specific applications of this compound in materials science are not extensively documented, the structural features of pyrazole derivatives suggest significant potential in this field. mdpi.comnbinno.com The combination of a rigid, aromatic heterocyclic core with reactive functional groups allows for its incorporation into advanced materials.

Polymer Precursors: The amino and carboxylic acid groups are the classic functionalities required for the synthesis of polyamides and polyimides. The rigid pyrazole unit, when incorporated into a polymer backbone, could impart enhanced thermal stability, mechanical strength, and specific photophysical properties compared to traditional aliphatic or benzenoid monomers.

Supramolecular Chemistry: Pyrazole derivatives are known to participate in supramolecular assembly through hydrogen bonding (via the N-H of an unsubstituted pyrazole and the amino group) and π-π stacking interactions. globalresearchonline.net The carboxylic acid can form strong hydrogen-bonded dimers or coordinate with metal ions. These non-covalent interactions can be used to engineer crystal structures and create self-assembling materials. mdpi.com

Development of Novel Heterocyclic Amino Acid-Like Building Blocks

The structure of this compound can be viewed as a constrained, heterocyclic analogue of an amino acid. tandfonline.com The relative 1,2-positioning of the amino group (at C3) and the carboxylic acid group (at C4) mimics the core structure of natural α-amino acids. The pyrazole ring serves as a rigid scaffold that holds these functional groups in a well-defined spatial orientation.

This structural analogy makes it a valuable building block in the field of peptidomimetics. rsc.org Incorporating such heterocyclic amino acid-like units into peptide chains can induce specific secondary structures (e.g., turns or helices) by restricting the conformational freedom of the peptide backbone. The bulky benzyl group at the N1 position would further influence the local conformation. Synthetic peptides containing these unnatural building blocks are of interest for developing therapeutic agents with improved stability against enzymatic degradation and enhanced receptor-binding affinity. rsc.orgtandfonline.com

Furthermore, the synthesis of pyrazole-containing α-amino acids is an active area of research, where the pyrazole moiety is appended as a side chain to a traditional amino acid backbone. rsc.org The title compound, however, represents a more integrated approach where the pyrazole ring itself constitutes the core of the amino acid-like structure.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future synthesis of 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid and its derivatives is increasingly focused on green chemistry principles to reduce environmental impact, improve safety, and lower costs. Key areas of development include microwave-assisted synthesis, the use of eco-friendly solvents like water, and one-pot multicomponent reactions. sci-hub.senih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, often reducing them from hours to minutes, and improving yields. asianpubs.orgmdpi.comresearchgate.net For pyrazole (B372694) synthesis, which typically involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, microwave irradiation can provide rapid, uniform heating, minimizing side product formation. researchgate.net Another green approach is the utilization of water as a solvent, which is a safe, non-toxic, and inexpensive alternative to volatile organic compounds. google.com Furthermore, the development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, is a highly sought-after strategy. beilstein-journals.orgnih.gov These reactions are highly atom-economical and efficient. For instance, a three-component mechanochemical reaction using a recyclable magnetic nano-catalyst has been reported for the synthesis of related 5-amino-pyrazole-4-carbonitriles, highlighting a path toward solvent-free, easily separable catalytic systems. rsc.org

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Conventional Heating | Well-established, simple setup | Reflux in organic solvent (e.g., ethanol) for several hours | chemicalbook.com |

| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times (minutes vs. hours), improved yields, high purity | Microwave irradiation (e.g., 80-120 °C) in ethanol (B145695) or solvent-free | mdpi.comresearchgate.net |

| Aqueous Synthesis | Environmentally benign, safe, low cost | Reaction in water, often at elevated temperatures | google.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | One-pot reaction of aldehyde, malononitrile, and hydrazine derivatives | rsc.org |

| Flow Chemistry | Enhanced safety, scalability, high reproducibility, precise control | Continuous stream of reagents pumped through a heated reactor coil | mdpi.comnih.gov |

Exploration of Novel Reactivity Patterns

The this compound molecule possesses three key points for chemical modification: the N1-benzyl group, the C3-amino group, and the C4-carboxylic acid. Future research will focus on leveraging these sites to create diverse and complex molecular architectures.

The 3-amino group is a potent nucleophile and a key handle for derivatization. It readily reacts with a variety of electrophiles. arkat-usa.org A significant area of exploration is its use in cyclocondensation reactions with bidentate electrophiles, such as β-diketones or activated enones, to construct fused heterocyclic systems. chim.it This strategy leads to the formation of important scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry. arkat-usa.orgchim.it

The carboxylic acid at the C4 position offers another avenue for functionalization. It can be converted into esters, amides, or acid hydrazides, allowing for the introduction of a wide array of functional groups. researchgate.net For example, amide coupling reactions can be used to link the pyrazole core to other pharmacophores or molecular fragments, enabling the construction of hybrid molecules with potential for enhanced biological activity.

| Reactive Site | Reaction Type | Resulting Structure | Potential Application |

|---|---|---|---|

| C3-Amino Group | Cyclocondensation with β-diketone | Fused Pyrazolo[1,5-a]pyrimidine (B1248293) | Kinase Inhibitors |

| C3-Amino Group | Reaction with activated enone | Fused Pyrazolo[3,4-b]pyridine | Bioactive Scaffolds |

| C4-Carboxylic Acid | Amide Coupling | Pyrazole-4-carboxamide | Drug Discovery, Linker Chemistry |

| C4-Carboxylic Acid | Esterification | Pyrazole-4-carboxylate ester | Synthetic Intermediate |

Integration into Advanced Functional Materials

The structural rigidity of the pyrazole ring combined with the strong coordinating ability of the carboxylic acid group makes this compound an excellent candidate for building advanced functional materials. researchgate.net A primary area of interest is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mocedes.orgdntb.gov.uaresearchgate.net MOFs are highly porous, crystalline materials with applications in gas storage, separation, catalysis, and sensing. mocedes.orgresearchgate.net By varying the metal nodes and modifying the pyrazole linker, MOFs with tailored pore sizes, surface areas, and chemical functionalities can be designed. researchgate.netrsc.org

Another emerging trend is the use of pyrazole derivatives in the development of chemosensors. nih.gov While pyrazole itself is not fluorescent, appropriate substitution can yield highly fluorescent molecules. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as a binding site for metal ions. This interaction can modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" response. nih.govresearchgate.net This allows for the design of highly sensitive and selective fluorescent probes for detecting specific metal ions in biological or environmental samples. researchgate.net

Computational Design of Targeted Derivatives

In silico or computational methods are becoming indispensable in modern drug discovery for the rational design of targeted molecules. frontiersin.org The this compound scaffold is a "privileged structure," particularly for the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to the active site of a target protein. nih.govijpbs.com This allows researchers to virtually screen libraries of pyrazole derivatives against kinases like Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov The results can guide the synthesis of compounds with higher potency and selectivity. researchgate.netnih.gov Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with better drug-like characteristics early in the design process. mdpi.comnih.gov

| Target Class | Specific Examples | Computational Method | Objective |

|---|---|---|---|

| Protein Kinases | CDK2, VEGFR2, Aurora A, B-raf, JAK | Molecular Docking | Predict binding modes and affinity to design potent inhibitors. nih.govnih.gov |

| Drug Properties | Bioavailability, Toxicity | ADMET Prediction | Optimize pharmacokinetic and safety profiles. mdpi.comnih.gov |

| Structure-Activity | Pharmacophore Modeling | QSAR (Quantitative Structure-Activity Relationship) | Identify key structural features required for biological activity. frontiersin.org |

High-Throughput Synthesis and Screening Applications for Chemical Libraries

To accelerate the discovery of new drugs and materials, high-throughput synthesis (HTS) and screening methods are essential. The this compound scaffold is well-suited for the creation of large chemical libraries due to its accessible functional handles. Future research will leverage automated synthesis platforms to rapidly generate diverse arrays of derivatives. nih.gov

Flow chemistry is a particularly promising technology for this purpose. nih.govresearchgate.net In a flow synthesis, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions, enhanced safety when handling hazardous intermediates, and rapid scalability. mdpi.com This "assembly line" approach is highly modular, enabling the sequential modification of the pyrazole core to install a wide range of substituents in a short amount of time, generating large libraries for screening. mit.edursc.org The combination of high-throughput synthesis with rapid biological or material screening allows for the accelerated identification of lead compounds with desired properties, significantly shortening development timelines in drug discovery and materials science. nih.govscispace.com

Q & A

Q. Example Reaction Data :

| Step | Reagents/Conditions | Yield | Key Characterization (NMR, IR) |

|---|---|---|---|

| Benzylation | CH₂Cl₂, TFA, 50°C, 16 h | 51% | ¹H NMR (δ 7.84, s; 5.19, s), IR: 2143 cm⁻¹ (azide) |

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer :

Key optimization strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 0°C initiation) reduces side reactions, while gradual warming to 50°C ensures controlled progression .

- Catalyst Use : Acid catalysts (e.g., trifluoroacetic acid) enhance electrophilic substitution efficiency during benzylation .

- Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve solubility of intermediates. highlights cyclohexane/ethyl acetate gradients for efficient silica gel chromatography purification .

Data Contradiction Analysis :

Contradictory yields (51% in vs. 76% in ) may arise from differences in azide precursor reactivity. Cross-validate with kinetic studies or DFT calculations to identify rate-limiting steps .

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals:

- IR Spectroscopy : Confirm functional groups:

- Carboxylic acid O-H stretch: ~2500-3300 cm⁻¹ (broad).

- Azide stretch (if present): 2143 cm⁻¹ .

- HRMS : Validate molecular ion ([M⁺] at m/z 271.1064 for ethyl ester derivatives) .

Advanced: How to resolve contradictions in spectroscopic data when synthesizing derivatives?

Q. Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and HRMS to cross-check functional groups. For example, azide intermediates in and show distinct IR peaks (2143 cm⁻¹) and NMR shifts .

- Isotopic Labeling : Use ¹⁵N-labeled reagents to distinguish overlapping signals in crowded NMR spectra .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry or hydrogen bonding .

Basic: What purification methods are effective for this compound?

Q. Methodological Answer :

Q. Typical Purity Data :

| Method | Solvent System | Purity |

|---|---|---|

| Flash Chromatography | Cyclohexane/EtOAc | >95% |

| Recrystallization | EtOH/H₂O | >98% |

Advanced: What computational methods support the design of pyrazole-based inhibitors?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ADF software .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. highlights pyrazolo[4,3-c]pyridinones as ATP-competitive kinase inhibitors .

- MD Simulations : Assess stability of hydrogen-bonded networks (e.g., carboxylic acid···pyrazole interactions) over 10–100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.